7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde
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Overview
Description
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom. This compound is known for its diverse biological activities and is widely used in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 7-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid.
Reduction: 7-Methyl-2-oxo-2H-1-benzopyran-3-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, perfumes, and pharmaceuticals
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Diethylamino-2-oxo-2H-1-benzopyran-3-carbaldehyde
- 4-Formyl-7-diethylamino-coumarin
- 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and formyl group at the 3-position contribute to its unique reactivity and applications .
Properties
CAS No. |
920525-97-9 |
---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
7-methyl-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-6H,1H3 |
InChI Key |
KNWCEUDFGJYWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Origin of Product |
United States |
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